molecular formula C20H24N4O B4438457 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine

4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine

Cat. No. B4438457
M. Wt: 336.4 g/mol
InChI Key: OBDSEFWMKQKHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a crucial role in regulating intracellular signaling pathways. In

Mechanism of Action

The mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine involves its selective inhibition of 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine, which is predominantly expressed in the striatum of the brain. 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in intracellular signaling pathways. By inhibiting 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine, 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine increases the levels of cAMP and cGMP, leading to downstream effects on neuronal function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine are mediated by its selective inhibition of 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine. This compound has been shown to increase the levels of cAMP and cGMP in the striatum, leading to downstream effects on dopamine and glutamate signaling. Additionally, it has been found to modulate the activity of several other signaling pathways, including the Akt and ERK pathways, which are involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine in lab experiments is its selectivity for 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine. This compound has minimal off-target effects, which makes it a valuable tool for studying the role of 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine in various cellular and physiological processes. However, the synthesis of this compound is challenging, and it may not be readily available for all researchers. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and experimental conditions.

Future Directions

There are several future directions for research on 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Future studies could investigate the effects of this compound in clinical trials and explore its potential for combination therapy with other drugs. Additionally, further research is needed to understand the downstream effects of 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine inhibition and the role of this enzyme in various cellular and physiological processes. Finally, the development of new and improved synthesis methods for 4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine could facilitate its widespread use in scientific research.

Scientific Research Applications

4-(4-cyclohexyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. Additionally, it has been found to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression.

properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)20-19-18(21-14-22-20)16-8-4-5-9-17(16)25-19/h4-5,8-9,14-15H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDSEFWMKQKHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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